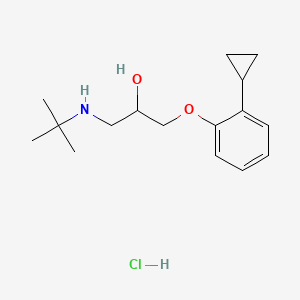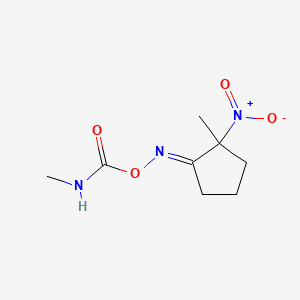
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is a chemical compound with the molecular formula C8H13N3O4 and a molecular weight of 215.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves several steps. One common method includes the reaction of 2-methyl-2-nitrocyclopentanone with methyl isocyanate in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-nitrocyclopentanone O-((methylamino)carbonyl)oxime is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:
Aldicarb: Known for its use as an insecticide and nematicide.
Aldicarb sulfone: A metabolite of aldicarb with similar properties.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
20417-84-9 |
|---|---|
Molekularformel |
C8H13N3O4 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
[(E)-(2-methyl-2-nitrocyclopentylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C8H13N3O4/c1-8(11(13)14)5-3-4-6(8)10-15-7(12)9-2/h3-5H2,1-2H3,(H,9,12)/b10-6+ |
InChI-Schlüssel |
AIFXNTVHNKCKJL-UXBLZVDNSA-N |
Isomerische SMILES |
CC\1(CCC/C1=N\OC(=O)NC)[N+](=O)[O-] |
Kanonische SMILES |
CC1(CCCC1=NOC(=O)NC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



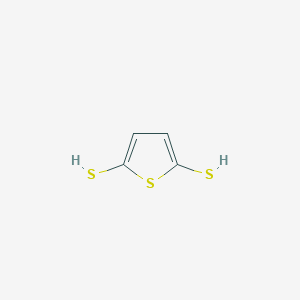
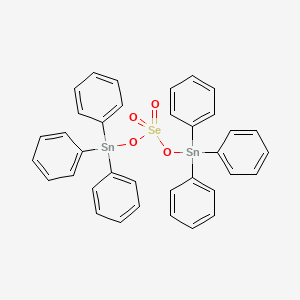

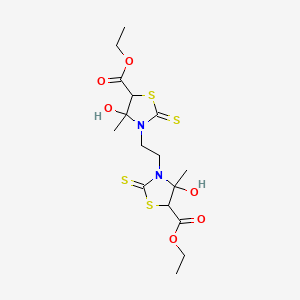
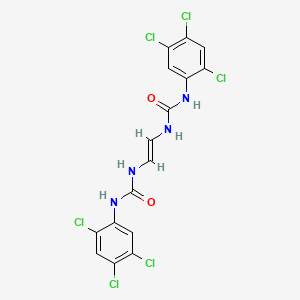

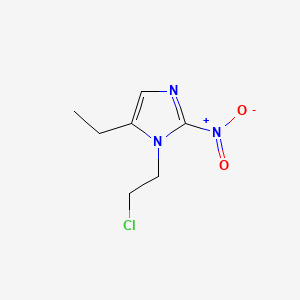
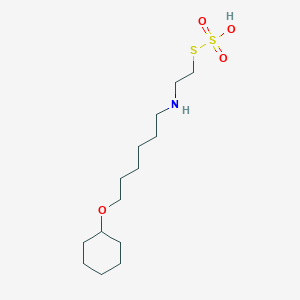

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

